molecular formula C10H8Na2O6S2 B15196936 2,7-Naphthalene disulfonic acid,sodium salt

2,7-Naphthalene disulfonic acid,sodium salt

Cat. No.: B15196936
M. Wt: 334.3 g/mol
InChI Key: JJOJKAYBTLJYCF-UHFFFAOYSA-N
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Description

2,7-Naphthalene disulfonic acid, sodium salt is an organic compound with the molecular formula C10H6Na2O6S2. It is a white to light yellow crystalline powder that is soluble in water but insoluble in organic solvents . This compound is widely used in various industrial applications, including the production of dyes and pigments, as well as in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Naphthalene disulfonic acid, sodium salt typically involves the sulfonation of naphthalene. One common method includes the following steps :

    Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 2,7-naphthalene disulfonic acid.

    Neutralization: The resulting disulfonic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods

In industrial settings, the production of 2,7-Naphthalene disulfonic acid, sodium salt can be optimized by using reaction mother liquor of 2-naphthalene sulfonic acid. This method involves heating the mother liquor, evaporating under reduced pressure, and adding fuming sulfuric acid while maintaining specific temperature conditions . This process reduces raw material consumption and minimizes environmental pollution.

Chemical Reactions Analysis

Types of Reactions

2,7-Naphthalene disulfonic acid, sodium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of naphthalene derivatives with fewer sulfonic groups.

    Substitution: The compound can undergo substitution reactions where the sulfonic groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Products include higher oxidation state sulfonic acids.

    Reduction: Reduced naphthalene derivatives.

    Substitution: Naphthalene derivatives with different functional groups replacing the sulfonic groups.

Scientific Research Applications

2,7-Naphthalene disulfonic acid, sodium salt has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Naphthalene disulfonic acid, sodium salt involves its ability to act as a strong acid and a good leaving group in chemical reactions. The sulfonic acid groups can participate in various chemical transformations, making the compound a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Naphthalene disulfonic acid, sodium salt
  • 2,6-Naphthalene disulfonic acid, sodium salt
  • 1,3,6-Trisulfonic acid, sodium salt

Uniqueness

2,7-Naphthalene disulfonic acid, sodium salt is unique due to its specific sulfonation pattern, which imparts distinct chemical properties and reactivity compared to other naphthalene disulfonic acids. This makes it particularly useful in the synthesis of certain dyes and pigments that require this specific structural configuration .

Properties

Molecular Formula

C10H8Na2O6S2

Molecular Weight

334.3 g/mol

InChI

InChI=1S/C10H8O6S2.2Na/c11-17(12,13)9-3-1-7-2-4-10(18(14,15)16)6-8(7)5-9;;/h1-6H,(H,11,12,13)(H,14,15,16);;

InChI Key

JJOJKAYBTLJYCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O.[Na].[Na]

Origin of Product

United States

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